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molecular formula C17H25NO5 B6328678 Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate CAS No. 108479-25-0

Ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate

Cat. No. B6328678
M. Wt: 323.4 g/mol
InChI Key: NHTAHBYEUWIXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07235559B1

Procedure details

N-(3-Chloropropyl)morpholine (90 g, 0.55 mol) was added dropwise, over 30 minutes, to a solution of ethyl vanillate (98 g, 0.50 mol) and powdered potassium carbonate (104 g, 0.75 mol) in dimethylformamide (300 ml) at 80° C. The reaction was heated at 80° C. for 90 minutes, cooled to ambient temperature, filtered and the filtrate concentrated in vacuo. The crude product was taken up in diethyl ether (1000 ml), filtered and washed with water (2×200 ml) and brine (200 ml). Solvent evaporation yielded ethyl 3-methoxy-4-(3-morpholinopropoxy)benzoate (161.5 g, 100% yield) as a pale yellow oil which crystallised on standing to afford a pale yellow solid:
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.[C:11]([O:22][CH2:23][CH3:24])(=[O:21])[C:12]1[CH:20]=[CH:19][C:17]([OH:18])=[C:14]([O:15][CH3:16])[CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[CH3:16][O:15][C:14]1[CH:13]=[C:12]([CH:20]=[CH:19][C:17]=1[O:18][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1)[C:11]([O:22][CH2:23][CH3:24])=[O:21] |f:2.3.4|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
ClCCCN1CCOCC1
Name
Quantity
98 g
Type
reactant
Smiles
C(C1=CC(OC)=C(O)C=C1)(=O)OCC
Name
Quantity
104 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to ambient temperature
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with water (2×200 ml) and brine (200 ml)
CUSTOM
Type
CUSTOM
Details
Solvent evaporation

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C(=O)OCC)C=CC1OCCCN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 161.5 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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